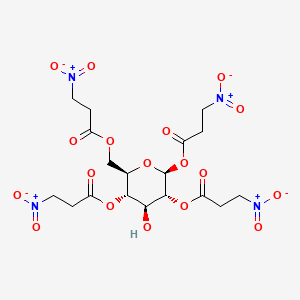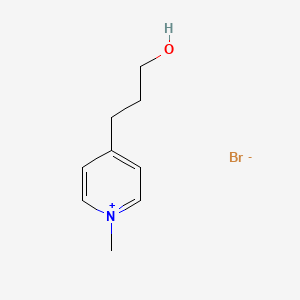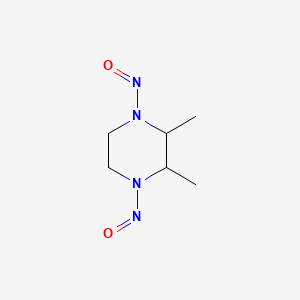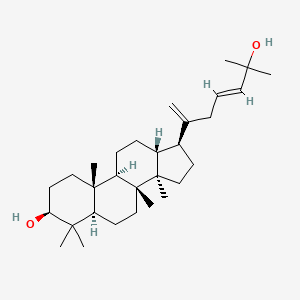
4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Fixation of CO2 with Aniline Derivatives
Aniline derivatives, including potentially 4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline, have been explored for their capability to chemically fix CO2, transforming it into value-added chemicals. This approach leverages aniline's reactivity towards CO2 under certain conditions to produce functionalized azoles, highlighting an environmentally friendly pathway for utilizing CO2 as a feedstock in organic synthesis. Such research is critical for developing sustainable chemical processes and materials (Vessally et al., 2017).
Fluorescent Microscopy for Visualization of Microorganisms
Fluorinated compounds, by extension, including those structurally related to 4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline, find applications in the development of fluorescent dyes for microscopy. These dyes, owing to their binding properties and fluorescence characteristics, are utilized in imaging techniques to visualize soil microorganisms and understand their spatial relationships within microhabitats. This area of research is pivotal for microbiological and ecological studies (Li, Dick, & Tuovinen, 2004).
Fluorinated Liquid Crystals - Properties and Applications
The study of fluorinated liquid crystals, which could include derivatives similar to 4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline, focuses on how the fluoro substituent impacts material properties. This research is significant for advancing liquid crystal technology, offering insights into tailoring the thermal, optical, and electrical properties of materials for applications in displays, sensors, and other electronic devices (Hird, 2007).
Genotoxic Activities of Aniline and Its Metabolites
Investigations into the genotoxicity of aniline and its metabolites, including those structurally similar to 4-(2-Fluoro-1-fluoromethyl-ethoxy)-aniline, are crucial for assessing the safety and environmental impact of these chemicals. Understanding the genotoxic potential helps in evaluating the risks associated with exposure and informs the development of safer compounds for industrial and pharmaceutical applications (Bomhard & Herbold, 2005).
Propriétés
IUPAC Name |
4-(1,3-difluoropropan-2-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c10-5-9(6-11)13-8-3-1-7(12)2-4-8/h1-4,9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVABIOHSJGFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(CF)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698534 | |
| Record name | 4-[(1,3-Difluoropropan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,3-Difluoropropan-2-yl)oxy)aniline | |
CAS RN |
109230-64-0 | |
| Record name | 4-[(1,3-Difluoropropan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2'-O-methyl-uridine](/img/structure/B561157.png)


![(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B561161.png)




